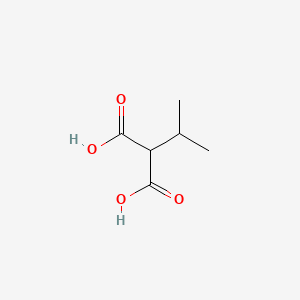
2,2,2-Trichloroethanimidamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-allyl-N-methyl-N’-(trimethylsilyl)-2,2,2-trichloroethanimidamide, a derivative of 2,2,2-Trichloroethanimidamide, was reported. The synthesis was achieved by the action of trimethylsilyl chloride in the presence of triethylamine base .Molecular Structure Analysis
The molecular formula of 2,2,2-Trichloroethanimidamide is C2H3Cl3N2. The molecular weight is 161.41 g/mol.Physical And Chemical Properties Analysis
The physical form of 2,2,2-Trichloroethanimidamide is a powder . It has a melting point of 217-220°C .Applications De Recherche Scientifique
Medicine
2,2,2-Trichloroethanimidamide: has potential applications in the field of medicine, particularly in the development of new therapeutic agents. Its structural properties could be utilized in the synthesis of novel compounds with pharmacological activities. Research in this area could lead to the discovery of new drugs with improved efficacy and reduced side effects .
Agriculture
In agriculture, 2,2,2-Trichloroethanimidamide could be explored for its role in the synthesis of agrochemicals. Its chemical properties might contribute to the development of pesticides or fertilizers that are more environmentally friendly and sustainable .
Industrial Chemistry
Industrial applications of 2,2,2-Trichloroethanimidamide may include its use as a precursor or a catalyst in chemical reactions. It could be involved in the production of polymers, resins, or other materials that require specific chemical modifications .
Environmental Science
Environmental science could benefit from 2,2,2-Trichloroethanimidamide in the area of pollution control. It might be used to create materials that can capture and neutralize pollutants, contributing to cleaner air and water .
Material Science
In material science, 2,2,2-Trichloroethanimidamide could be key in developing new materials with unique properties, such as enhanced durability or thermal stability. It might also play a role in the creation of advanced composites for various technological applications .
Biochemistry
2,2,2-Trichloroethanimidamide: could be significant in biochemistry for studying protein interactions and enzyme kinetics. Its properties might be harnessed to create inhibitors or activators that can modulate biochemical pathways for research purposes .
Pharmacology
The compound’s potential effects on biological systems make it a candidate for pharmacological research. It could be used to study drug interactions, toxicology, and the mechanisms of action of various pharmaceuticals .
Chemistry Research
In pure chemistry research, 2,2,2-Trichloroethanimidamide could be used to study reaction mechanisms, synthesize new chemical entities, or develop new synthetic methodologies that could have broader applications across different fields of chemistry .
Safety and Hazards
The safety data sheet for 2,2,2-Trichloroethanimidamide indicates that it should be used only for research and development under the supervision of a technically qualified individual . It is advised to avoid dust formation, breathing vapours, mist or gas, and to ensure adequate ventilation . In case of contact with skin or eyes, or if swallowed or inhaled, medical attention should be sought .
Propriétés
IUPAC Name |
2,2,2-trichloroethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3N2/c3-2(4,5)1(6)7/h(H3,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKHRICFMSYVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(C(Cl)(Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275341 | |
| Record name | 2,2,2-trichloroethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloroethanimidamide | |
CAS RN |
2533-68-8 | |
| Record name | 2,2,2-trichloroethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is there interest in synthesizing 2,2,2-Trichloroethanimidamide derivatives containing alkenyl substituents?
A1: Introducing an alkenyl group to the 2,2,2-Trichloroethanimidamide structure is particularly interesting due to its potential for electrophilic cyclization. [] This means the alkenyl group can react with other parts of the molecule or with external reagents to form ring structures. This is a valuable strategy in organic synthesis for creating complex molecules, potentially leading to new pharmaceuticals or materials.
A2: Instead of the expected tellurium- or proton-induced cyclization, N-allyl-N-methyl-N'-(trimethylsilyl)-2,2,2-trichloroethanimidamide forms a hexahalogenotellurate salt when reacted with tellurium halides in a strongly acidic environment, irrespective of the solvent polarity. [] This outcome suggests that the reaction conditions favor salt formation over cyclization. Further investigation into factors influencing this reactivity, such as the role of the acidic environment and the nature of the tellurium halide, could provide valuable insights for future synthetic strategies.
Q2: How does the structure of [N-(1-Azanidyl-2,2,2-trichloroethylidene)-2,2,2-trichloroethanimidamide]copper(II) influence its crystal packing?
A3: The crystal structure of [N-(1-Azanidyl-2,2,2-trichloroethylidene)-2,2,2-trichloroethanimidamide]copper(II) reveals a staircase-like arrangement with a central square CuN4 unit and two flanking C2N3 fragments. [] The molecules within the crystal are arranged in stacks along the a-axis. Interestingly, these stacks are stabilized not only by typical van der Waals forces but also by additional axial Cu⋯Cl interactions measuring 3.354 (2) Å. These interactions, although weaker than standard covalent bonds, contribute significantly to the overall stability and packing of the molecules within the crystal lattice.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















